(2r,3s)-3-苯基异丝氨酸乙酯

描述

Synthesis Analysis

The synthesis of "(2r,3s)-3-Phenylisoserine ethyl ester" and related compounds involves various strategies, including microbial and enzymatic processes, as well as chemical synthesis methods. A notable approach is the microbial synthesis, which provides a chiral intermediate for taxol's side chain via stereoselective reduction processes with high enantiomeric excesses. Furthermore, chemical synthesis methods, such as the Darzens condensation followed by several steps including ammonolysis and hydrolysis, have been developed to obtain the compound efficiently (Patel et al., 1993).

Molecular Structure Analysis

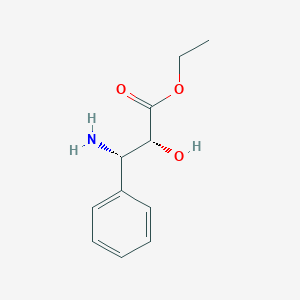

The molecular structure of "(2r,3s)-3-Phenylisoserine ethyl ester" and its derivatives have been characterized by various spectroscopic methods. These studies provide insights into the compound's stereochemistry and its conformational properties, which are essential for its biological activity and synthesis. Spectroscopic analysis, including IR, NMR, and X-ray crystallography, plays a vital role in confirming the molecular configuration and understanding the compound's chemical behavior (Srivastava et al., 1994).

Chemical Reactions and Properties

"(2r,3s)-3-Phenylisoserine ethyl ester" undergoes various chemical reactions that highlight its reactivity and functional group transformations. These reactions are fundamental in modifying the compound to derive new pharmacologically active molecules. For example, the esterification reactions and the ability to undergo cyclization to form glycidic esters are notable chemical properties that facilitate its application in complex molecule synthesis (Ojima et al., 1991).

科学研究应用

药物开发和表征:该化合物具有药物开发的潜在应用,通过红外、1H 核磁共振和元素分析表征 (周忠强、梅兴国、常俊丽,2001).

赤藓糖-N-苯甲酰-3-苯基异丝氨酸合成:它可用于合成赤藓糖-N-苯甲酰-3-苯基异丝氨酸的各种异构体,赤藓糖-N-苯甲酰-3-苯基异丝氨酸是各种化学过程中的关键材料 (周忠强,2005).

紫杉醇合成:最值得注意的应用之一是合成紫杉醇的 C-13 侧链,紫杉醇是一种重要的抗癌药物 (R. Brieva, J. Crich, C. Sih,1993)。该化合物是紫杉醇半合成的关键,也是紫杉醇侧链实际合成的关键 (H J Ha、G S Park、Y G Ahn、G S Lee,1998); (F. Xia,2006).

高效合成方法:N-苯甲酰-(2R,3S)-3-苯基异丝氨酸及其类似物的不对称合成有高效实用的方法,突出了其在化学合成中的多功能性 (I. Ojima、I. Habuš、Mangzhu Zhao、G. Georg、L. Jayasinghe,1991).

在抗癌研究中的应用:该化合物在紫杉醇的合成中具有重要意义,紫杉醇以其强大的抗肿瘤活性而闻名,使其在抗癌研究中至关重要 (R. Srivastava、J. Zjawiony、J. Peterson、J. McChesney,1994).

紫杉醇衍生物的半合成:它用于紫杉醇衍生物的半合成,展示了其在创建各种药物化合物中的重要性 (Yin Wang、Qinfei He、Haowei Wang、Xuan Zhou、Zhiyan Huang、Yong Qin,2006).

属性

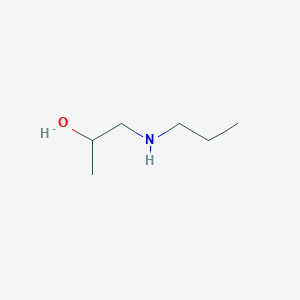

IUPAC Name |

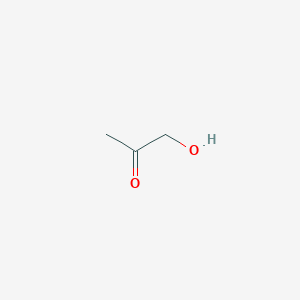

ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8/h3-7,9-10,13H,2,12H2,1H3/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYPODQNLLWXJG-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1=CC=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]([C@H](C1=CC=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2r,3s)-3-Phenylisoserine ethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

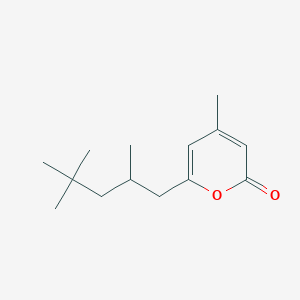

![(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide](/img/structure/B41115.png)